molecular formula C30H22O4 B10881040 2,2'-Biphenylene dicinnamate

2,2'-Biphenylene dicinnamate

Cat. No.: B10881040
M. Wt: 446.5 g/mol
InChI Key: PBZJHTZDWHOFPD-FLFKKZLDSA-N
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Description

2,2’-Biphenylene dicinnamate is an organic compound that belongs to the class of biphenylene derivatives It is characterized by the presence of two cinnamate groups attached to a biphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biphenylene dicinnamate typically involves the esterification of biphenylene with cinnamic acid. One common method is to react biphenylene with cinnamic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of 2,2’-Biphenylene dicinnamate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Biphenylene dicinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cinnamate groups to their corresponding alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenylene core or the cinnamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenylene derivatives.

Scientific Research Applications

2,2’-Biphenylene dicinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Biphenylene dicinnamate involves its interaction with molecular targets and pathways. The cinnamate groups can interact with enzymes and receptors, modulating their activity. The biphenylene core provides structural stability and can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Binaphthalene: Another biphenylene derivative with different substituents.

    2,2’-Biphenyldimethanol: Contains hydroxyl groups instead of cinnamate groups.

    Biphenyl dimethyl dicarboxylate: A related compound with carboxylate groups.

Uniqueness

2,2’-Biphenylene dicinnamate is unique due to the presence of cinnamate groups, which impart specific chemical and biological properties.

Properties

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

[2-[2-[(E)-3-phenylprop-2-enoyl]oxyphenyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H22O4/c31-29(21-19-23-11-3-1-4-12-23)33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)34-30(32)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+

InChI Key

PBZJHTZDWHOFPD-FLFKKZLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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